
1-bromo-3-(1,1-difluoroethyl)-2-fluorobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-3-(1,1-difluoroethyl)-2-fluorobenzene is an organic compound with the molecular formula C8H6BrF3. This compound is characterized by the presence of a bromine atom, a difluoroethyl group, and a fluorine atom attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 1-bromo-3-(1,1-difluoroethyl)-2-fluorobenzene typically involves the bromination of 3-(1,1-difluoroethyl)-2-fluorobenzene. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually performed in an inert solvent such as dichloromethane or carbon tetrachloride at low temperatures to prevent side reactions .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
1-Bromo-3-(1,1-difluoroethyl)-2-fluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions. For example, the reaction with sodium methoxide in methanol can yield 3-(1,1-difluoroethyl)-2-fluoroanisole.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding phenols or quinones. Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction Reactions: The difluoroethyl group can be reduced to an ethyl group using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-Bromo-3-(1,1-difluoroethyl)-2-fluorobenzene is utilized in various scientific research fields:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules. It is used in the development of pharmaceuticals, agrochemicals, and materials science.
Biology: The compound is used in the study of biological pathways and mechanisms, particularly in the development of enzyme inhibitors and receptor modulators.
Medicine: It is investigated for its potential therapeutic applications, including as a precursor in the synthesis of drugs targeting specific diseases.
Industry: The compound is used in the production of specialty chemicals and intermediates for various industrial applications.
Wirkmechanismus
The mechanism of action of 1-bromo-3-(1,1-difluoroethyl)-2-fluorobenzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The difluoroethyl group can enhance the compound’s binding affinity and selectivity towards its target, while the bromine and fluorine atoms can influence its reactivity and stability.
Vergleich Mit ähnlichen Verbindungen
1-Bromo-3-(1,1-difluoroethyl)-2-fluorobenzene can be compared with other similar compounds such as:
1-Bromo-3-(1,1-difluoroethyl)benzene: Lacks the additional fluorine atom, which can affect its chemical reactivity and applications.
1-Bromo-4-(1,1-difluoroethyl)benzene: The position of the bromine atom is different, leading to variations in its chemical properties and reactivity.
1-Bromo-3-(trifluoromethoxy)benzene: Contains a trifluoromethoxy group instead of a difluoroethyl group, which can significantly alter its chemical behavior and applications.
Eigenschaften
IUPAC Name |
1-bromo-3-(1,1-difluoroethyl)-2-fluorobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF3/c1-8(11,12)5-3-2-4-6(9)7(5)10/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUVPIDQQGFSIJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C(=CC=C1)Br)F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
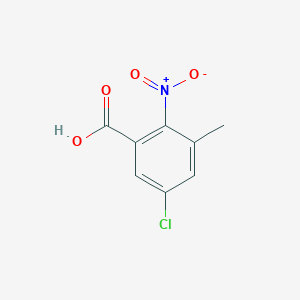
![2-{[(1S,2S)-2-acetamidocyclohexyl]oxy}aceticacid](/img/structure/B6614547.png)
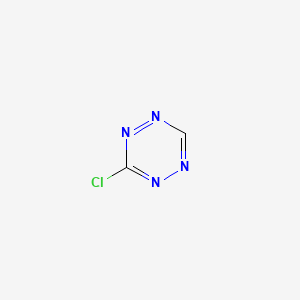
![4-(1-{[(tert-butoxy)carbonyl]amino}cyclohexyl)butanoicacid](/img/structure/B6614563.png)
![(2R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,3-dihydro-1H-indole-2-carboxylic acid](/img/structure/B6614569.png)
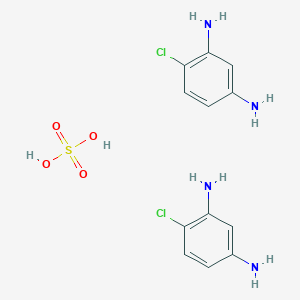
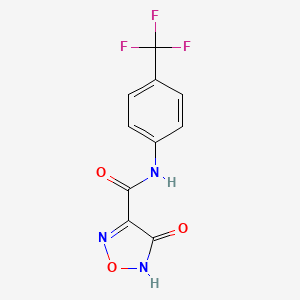
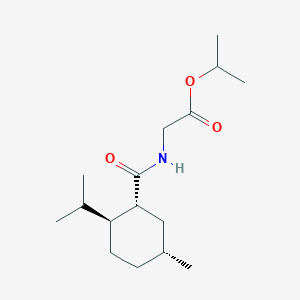
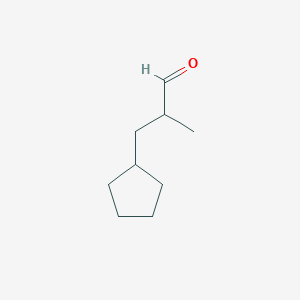

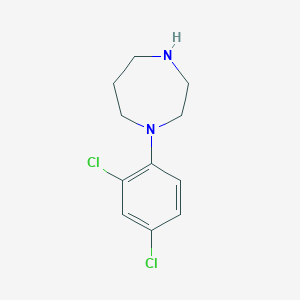
![6-methanesulfonylimidazo[1,2-a]pyrimidine](/img/structure/B6614634.png)

![3-({[(tert-butoxy)carbonyl]amino}methyl)-1,2-oxazole-5-carboxylic acid](/img/structure/B6614648.png)
